4-[(4-Hydroxybutyl)amino]pent-3-en-2-one
Description
Structure
3D Structure
Properties
CAS No. |
113946-52-4 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-(4-hydroxybutylamino)pent-3-en-2-one |
InChI |
InChI=1S/C9H17NO2/c1-8(7-9(2)12)10-5-3-4-6-11/h7,10-11H,3-6H2,1-2H3 |
InChI Key |
PORKUHMQEWQOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C)NCCCCO |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Hydroxybutyl Amino Pent 3 En 2 One and Analogues
General Synthetic Pathways to Enaminones
Enaminones are characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond. Their synthesis is a cornerstone of modern organic chemistry, with several established and emerging methodologies.
Condensation Reactions in Enaminone Synthesis
The most direct and widely employed method for synthesizing enaminones is the condensation reaction between a 1,3-dicarbonyl compound and a primary or secondary amine. nih.govijcce.ac.ir This reaction typically involves the nucleophilic attack of the amine on one of the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the stable enaminone structure.
The reaction between acetylacetone (B45752) (a 1,3-dicarbonyl compound) and an amine is a classic example. The mechanism involves the formation of a hemiaminal intermediate, which then dehydrates to yield the enaminone. The general reaction is depicted below:
R1, R2, R3 = Alkyl, Aryl, H; R4 = Alkyl, Aryl
The equilibrium of this reaction can be shifted towards the product by removing the water formed, often through azeotropic distillation using a Dean-Stark apparatus. nih.gov While effective, this traditional approach can require prolonged reaction times and elevated temperatures.
Catalytic Approaches in Enaminone Formation
To enhance the efficiency and sustainability of enaminone synthesis, various catalytic systems have been developed. These catalysts facilitate the condensation reaction, often allowing for milder reaction conditions and improved yields.
Acid Catalysis: Protic acids, such as sulfuric acid or formic acid, can be used in catalytic amounts to protonate a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. nih.govresearchgate.net
Lewis Acid Catalysis: Lewis acids like bismuth(III) trifluoroacetate (B77799) and cerium(III) chloride heptahydrate have been shown to be effective catalysts for enaminone synthesis, particularly in environmentally benign solvents like water or ionic liquids. acgpubs.org
Metal Catalysis: Transition metal catalysts, including gold(I)/silver(I) combinations and iron-based catalysts, have emerged as powerful tools for enaminone synthesis. nih.govrsc.org Gold catalysts can facilitate the condensation under solvent-free conditions at room temperature with low catalyst loading. nih.gov Iron-catalyzed methods offer a direct olefination approach, using saturated ketones as the olefin source. rsc.org
Photocatalysis: A more recent development involves the use of photoredox and nickel catalysis to construct the enaminone scaffold. nih.govbeilstein-archives.org This light-mediated approach offers a novel pathway for enaminone synthesis under mild conditions. beilstein-archives.org
Table 1: Comparison of Catalytic Methods for Enaminone Synthesis
| Catalyst System | Reaction Conditions | Advantages |
|---|---|---|
| Protic Acids (e.g., H₂SO₄) | Reflux in a suitable solvent | Readily available, cost-effective |
| Lewis Acids (e.g., Bi(TFA)₃) | Water or ionic liquids | High chemo- and regioselectivity, environmentally friendly |
| Gold(I)/Silver(I) | Solvent-free, room temperature | Mild conditions, low catalyst loading, high yields |
| Iron Catalysts | Mild conditions | Utilizes readily available starting materials |
| Photocatalysis (Ni-based) | Light-mediated | Mild conditions, novel reaction pathway |
Specific Approaches to the 4-Amino-pent-3-en-2-one Core Synthesis
The synthesis of the 4-amino-pent-3-en-2-one core structure, the backbone of the target compound, is typically achieved through the reaction of acetylacetone with ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.net The reaction of warm acetylacetone with dry, gaseous ammonia is a traditional method. researchgate.net More convenient aqueous methods have also been developed, reacting acetylacetone with aqueous ammonia. researchgate.net
Strategies for Introducing the (4-Hydroxybutyl) Moiety
The introduction of the (4-hydroxybutyl) group is a critical step in the synthesis of 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one. This is achieved by using 4-aminobutan-1-ol as the amine component in the condensation reaction with acetylacetone.
The hydroxyl group of 4-aminobutan-1-ol is generally unreactive under the standard conditions for enaminone formation, allowing for the selective reaction of the amine group. However, in some synthetic strategies, it may be necessary to protect the hydroxyl group to prevent unwanted side reactions, for example, by converting it to a silyl (B83357) ether or another suitable protecting group. chemistry.coach The protecting group can then be removed in a subsequent step after the enaminone core has been formed. chemistry.coach
Stereoselective Synthesis Considerations for this compound Precursors
For analogues of this compound that contain stereocenters, stereoselective synthesis becomes a crucial consideration. The use of chiral amines in the condensation reaction with 1,3-dicarbonyl compounds can lead to the formation of chiral enaminones. researchgate.net These chiral enaminones can then be used as precursors for the synthesis of enantiopure biologically active compounds. researchgate.net
Furthermore, the reduction of the enaminone functionality can create new stereocenters. Chemo- and stereoselective reduction methodologies have been developed to control the stereochemical outcome of these reactions, providing access to specific stereoisomers of γ-amino alcohols and β-amino acids. researchgate.net
Green Chemistry and Microwave-Assisted Synthetic Routes for Enaminone Structures
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for enaminone synthesis. These approaches aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency.
Solvent-Free Synthesis: Many modern enaminone syntheses are conducted under solvent-free or "neat" conditions. wpmucdn.comumich.edu This not only reduces the environmental impact but can also lead to shorter reaction times and simpler work-up procedures. wpmucdn.com
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. acgpubs.orgtandfonline.commdpi.com Microwave-assisted synthesis of enaminones can be performed under solvent-free conditions, further enhancing its green credentials. umich.eduresearchgate.net The use of microwave heating allows for rapid and uniform heating of the reaction mixture, which can accelerate the rate of reaction. acgpubs.org
Alternative Catalysts and Solvents: The use of biodegradable catalysts, such as onion extract, and environmentally benign solvents like water and ionic liquids, are also key aspects of green enaminone synthesis. researchgate.netarabjchem.org Electrochemical methods offer another green alternative, avoiding the need for chemical oxidants. rsc.org
Table 2: Green Chemistry Approaches in Enaminone Synthesis
| Approach | Key Features | Benefits |
|---|---|---|
| Solvent-Free Synthesis | Reactions are conducted without a solvent. | Reduced waste, simpler work-up, often faster reactions. wpmucdn.comumich.edu |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating. | Significant reduction in reaction time, improved yields. acgpubs.orgtandfonline.com |
| Biocatalysis | Employs natural catalysts like plant extracts. | Environmentally benign, sustainable. researchgate.net |
| Electrochemical Synthesis | Uses electricity to drive the reaction. | Avoids chemical oxidants, mild conditions. rsc.org |
| Use of Green Solvents | Employs water or ionic liquids as the reaction medium. | Reduced toxicity and environmental impact. acgpubs.org |
Advanced Spectroscopic and Structural Elucidation of 4 4 Hydroxybutyl Amino Pent 3 En 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Enaminone Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, offering detailed information about the chemical environment of individual atoms. For a molecule such as 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for unambiguous structure assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis of the Hydroxybutyl and Pent-3-en-2-one (B7821955) Moieties
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the hydroxybutyl and pent-3-en-2-one fragments. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift (higher ppm values).
Hydroxybutyl Moiety:
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically appearing in the range of 1.5-4.5 ppm.
Methylene (B1212753) Protons adjacent to Oxygen (-CH₂-OH): A triplet expected around 3.6 ppm due to coupling with the adjacent methylene group.
Methylene Protons adjacent to Nitrogen (-N-CH₂-): A triplet expected around 3.2 ppm, shifted downfield by the nitrogen atom.
Internal Methylene Protons (-CH₂-CH₂-): A multiplet, likely a pentet or sextet, appearing further upfield around 1.6-1.8 ppm.
Pent-3-en-2-one Moiety:
Amine Proton (-NH-): A broad singlet, often in the range of 8.5-11.0 ppm, its broadness and chemical shift are influenced by hydrogen bonding and exchange.
Vinyl Proton (=CH-): A singlet expected around 5.0 ppm.
Methyl Protons (-C(O)-CH₃): A sharp singlet appearing around 2.0 ppm.
Methyl Protons (=C(N)-CH₃): Another sharp singlet, slightly downfield compared to the other methyl group, around 2.1 ppm.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -OH | 1.5-4.5 | Broad Singlet |
| -CH₂-OH | ~3.6 | Triplet |
| -N-CH₂- | ~3.2 | Triplet |
| -CH₂-CH₂- (internal) | ~1.7 | Multiplet |
| -NH- | 8.5-11.0 | Broad Singlet |
| =CH- | ~5.0 | Singlet |
| -C(O)-CH₃ | ~2.0 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments and Structural Correlations
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Hydroxybutyl Moiety:
Carbon adjacent to Oxygen (-CH₂-OH): Expected around 62 ppm.
Carbon adjacent to Nitrogen (-N-CH₂-): Expected around 43 ppm.
Internal Carbons (-CH₂-CH₂-): Expected in the range of 25-35 ppm.
Pent-3-en-2-one Moiety:
Carbonyl Carbon (C=O): The most downfield signal, expected around 195 ppm. libretexts.org
Vinylic Carbon adjacent to Nitrogen (C=C-N): Expected around 160 ppm.
Vinylic Carbon (C=C): Expected around 95 ppm.
Methyl Carbon of the Acetyl Group (-C(O)-CH₃): Expected around 28 ppm.
Methyl Carbon on the Vinylic System (=C(N)-CH₃): Expected around 18 ppm.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₂-OH | ~62 |
| -N-CH₂- | ~43 |
| -CH₂-CH₂- (internal, 2C) | ~25-35 |
| C=O | ~195 |
| C=C-N | ~160 |
| C=C | ~95 |
| -C(O)-CH₃ | ~28 |
Two-Dimensional NMR Techniques for Full Structural Confirmation (e.g., COSY, HMQC, HMBC)
To unequivocally confirm the proposed structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene protons in the hydroxybutyl chain (-CH₂-CH₂-CH₂-CH₂-). sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. libretexts.org It would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, linking the proton signal at ~3.6 ppm to the carbon signal at ~62 ppm (-CH₂-OH).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. libretexts.org This is crucial for connecting the different fragments of the molecule. For example, an HMBC spectrum would show a correlation between the -N-CH₂- protons (~3.2 ppm) and the vinylic carbon C=C-N (~160 ppm), as well as the adjacent internal methylene carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Analysis of Carbonyl (C=O), Carbon-Carbon Double Bond (C=C), Amine (N-H), and Hydroxyl (O-H) Vibrational Modes
The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups. For the related compound 4-amino-3-penten-2-one, an intramolecular hydrogen bond is observed. nih.gov
Hydroxyl (O-H) Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group. upi.edu
Amine (N-H) Stretch: A medium to strong, and potentially broad, absorption band is anticipated around 3200-3400 cm⁻¹, which may overlap with the O-H stretch. In similar enaminones, this band is observed around 3180 cm⁻¹. nih.gov
Carbonyl (C=O) Stretch: A strong and sharp absorption band is expected in the range of 1600-1650 cm⁻¹. The conjugation with the C=C double bond and intramolecular hydrogen bonding will lower the frequency from a typical ketone C=O stretch (around 1715 cm⁻¹).
Carbon-Carbon Double Bond (C=C) Stretch: A medium to strong absorption band is expected around 1550-1600 cm⁻¹, characteristic of a conjugated enamine system.
Expected IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch | 3200-3600 | Strong, Broad |
| N-H Stretch | 3200-3400 | Medium-Strong, Broad |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch | 1600-1650 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The molecular weight of this compound is 171.22 g/mol .
The fragmentation of enaminones in mass spectrometry often involves cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom. conicet.gov.ar For this compound, the following fragmentation pathways are plausible under electron ionization (EI):
Loss of a methyl radical (-CH₃): This would result in a fragment ion with an m/z of 156.
Loss of the acetyl group (-COCH₃): Cleavage of the bond between the carbonyl carbon and the vinyl carbon would lead to a fragment with an m/z of 128.
Cleavage of the hydroxybutyl chain: Fragmentation can occur at various points along the C-C bonds of the butyl chain. For example, loss of a CH₂OH radical would give a fragment at m/z 140.
McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could potentially occur, leading to characteristic fragment ions.
Alpha-cleavage adjacent to the nitrogen atom: This could lead to the loss of a propyl radical, resulting in a fragment at m/z 128.
The exact fragmentation pattern will depend on the ionization method used (e.g., EI, ESI) and the energy applied. nih.gov
Table of Compound Names
| Compound Name |
|---|
| This compound |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high precision. For this compound, the molecular formula is C9H17NO2.
The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element:
9 Carbon atoms: 9 x 12.000000 = 108.000000 Da
17 Hydrogen atoms: 17 x 1.007825 = 17.133025 Da
1 Nitrogen atom: 1 x 14.003074 = 14.003074 Da
2 Oxygen atoms: 2 x 15.994915 = 31.989830 Da
Summing these values gives a theoretical exact mass of 171.125929 Da . An experimental HRMS measurement for the protonated molecule [M+H]+ would be expected to yield a value extremely close to 172.133754 Da. Public databases confirm the calculated exact mass for the neutral molecule. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H17NO2 | Calculated |
| Molecular Weight | 171.24 g/mol | nih.gov |
| Theoretical Exact Mass | 171.125928785 Da | nih.gov |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
A key feature of β-enaminones is the formation of a strong intramolecular hydrogen bond between the amino proton (N-H) and the carbonyl oxygen (C=O). nih.govchemrxiv.org This interaction results in a stable six-membered pseudo-ring, which significantly influences the molecule's planarity and electronic properties. In the case of this compound, the pent-3-en-2-one backbone is expected to be nearly planar due to this intramolecular hydrogen bond. The 4-hydroxybutyl substituent would then extend from this planar core.
For a related compound, 4-[(4-Methylphenyl)amino]pent-3-en-2-one, crystallographic data confirms an approximately planar pentenone backbone. nih.gov The asymmetry in the C-C bond lengths within the enaminone moiety is indicative of electron delocalization within the conjugated system. nih.gov Similar features are anticipated for the title compound.
| Structural Feature | Expected Observation | Reference (from related structures) |
|---|---|---|
| Core Geometry | Approximately planar pentenone backbone | nih.gov |
| Key Interaction | Strong intramolecular N-H···O hydrogen bond | nih.govchemrxiv.org |
| Conformation | Formation of a stable six-membered pseudo-ring | nih.gov |
Crystal Packing and Intermolecular Interactions in Related Structures
In the solid state, molecules of this compound would arrange themselves in a crystal lattice dictated by various intermolecular forces. The presence of the terminal hydroxyl (-OH) group on the butyl chain introduces a significant site for intermolecular hydrogen bonding.
The crystal packing will likely be dominated by intermolecular hydrogen bonds of the O-H···O type, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. This would lead to the formation of chains or more complex three-dimensional networks.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugated system of β-enaminones gives rise to characteristic absorptions in the UV-Vis spectrum. For this compound, two primary electronic transitions are expected:
π → π* transition: This is a high-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. This transition is typically observed at shorter wavelengths and has a high molar absorptivity (ε). For conjugated enones, this absorption is often found in the 200-250 nm range. researchgate.netmasterorganicchemistry.com
n → π* transition: This transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. This is a lower-energy transition and is therefore observed at longer wavelengths, typically in the 270-350 nm region for carbonyl compounds. masterorganicchemistry.com These transitions are generally weaker (lower ε) than π → π* transitions.
The exact position and intensity of these absorption bands can be influenced by the solvent polarity and the specific substituents on the β-enaminone core. The presence of the electron-donating amino group and the alkyl substituents will affect the energy levels of the molecular orbitals and thus the wavelength of maximum absorption (λmax). Studies on similar Schiff bases and enaminones confirm that the electronic properties and absorption spectra are sensitive to substituent effects. nih.govresearchgate.net
| Electronic Transition | Expected Wavelength Range | Relative Intensity (ε) |
|---|---|---|
| π → π | ~200-250 nm | High |
| n → π | ~270-350 nm | Low |
Chemical Reactivity and Transformation of 4 4 Hydroxybutyl Amino Pent 3 En 2 One
Enaminone Reactivity Patterns: Exploration of Nucleophilic and Electrophilic Sites
The reactivity of 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one is best understood by examining the electronic characteristics of its enaminone system. This system exhibits a vinylogous amide character, where the lone pair of electrons on the nitrogen atom is in conjugation with the carbonyl group through the carbon-carbon double bond. This electronic delocalization creates distinct nucleophilic and electrophilic sites within the molecule.
The primary nucleophilic centers are the nitrogen atom of the secondary amino group and the α-carbon of the enamine moiety. The nitrogen atom, with its lone pair of electrons, can readily participate in reactions with electrophiles. The α-carbon, while less nucleophilic than the nitrogen, can also react with strong electrophiles, a reactivity pattern characteristic of enamines.
Conversely, the electrophilic sites include the carbonyl carbon and the β-carbon of the pent-3-en-2-one (B7821955) fragment. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The β-carbon becomes electrophilic through conjugation with the carbonyl group, making it susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. Enaminones are recognized as valuable intermediates in organic synthesis due to their capacity to react as either nucleophiles or electrophiles.
Reactions Involving the Secondary Amino Group
The secondary amino group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the secondary amino group can be readily alkylated or acylated. N-alkylation can be achieved by reacting the enaminone with alkyl halides. This reaction typically proceeds via an S\N2 mechanism, where the nitrogen atom acts as the nucleophile. Similarly, N-acylation can be carried out using acylating agents such as acyl chlorides or anhydrides. These reactions lead to the formation of N-alkylated and N-acylated enaminones, respectively, which can serve as intermediates for further synthetic manipulations. The anion of some enaminones has been shown to react with acrylic esters to yield products of N-alkylation.
| Reagent | Product | Reaction Type |
| Alkyl Halide (e.g., CH₃I) | 4-[(4-Hydroxybutyl)(methyl)amino]pent-3-en-2-one | N-Alkylation |
| Acyl Chloride (e.g., CH₃COCl) | N-(4-Hydroxybutyl)-N-(4-oxopent-2-en-2-yl)acetamide | N-Acylation |
Formation of Schiff Bases and Related Imines
While the secondary amino group itself cannot form a stable imine (Schiff base) through direct condensation with a carbonyl compound in the same way a primary amine can, its reactivity is a cornerstone of imine chemistry. Imines, also known as Schiff bases, are typically formed from the reaction of a primary amine with an aldehyde or a ketone. The formation of the C=N double bond is a reversible reaction that is often catalyzed by acid.
Reactions at the Pent-3-en-2-one Moiety
The pent-3-en-2-one portion of the molecule offers additional avenues for chemical transformations, particularly at the carbon-carbon double bond and the carbonyl group.
Electrophilic Additions to the Carbon-Carbon Double Bond
The carbon-carbon double bond in the pent-3-en-2-one moiety is part of an α,β-unsaturated ketone system. The electronic nature of this system makes the β-carbon electrophilic and thus susceptible to conjugate addition by nucleophiles. This is a common reaction for α,β-unsaturated carbonyl compounds. A nucleophile attacks the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon.
| Reagent Type | General Product | Reaction Type |
| Soft Nucleophiles (e.g., R₂CuLi) | β-Substituted saturated ketone | Conjugate (Michael) Addition |
| Amines, Thiols | β-Amino or β-Thio substituted saturated ketone | Conjugate (Michael) Addition |
Carbonyl Group Transformations (e.g., Ketalization, Reduction)
The carbonyl group at the 2-position of the pentenone chain can undergo a variety of standard ketone reactions. For instance, it can be protected by forming a ketal through reaction with a diol in the presence of an acid catalyst. This is a common strategy in multi-step syntheses to prevent the carbonyl group from reacting with certain reagents.
Furthermore, the carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation would yield the corresponding alcohol, 4-[(4-hydroxybutyl)amino]pent-3-en-2-ol. The choice of reducing agent is crucial to achieve selective reduction of the carbonyl group without affecting the carbon-carbon double bond.
| Reagent | Product | Reaction Type |
| Ethylene glycol, H⁺ | 2-(2-Methyl-1,3-dioxolan-2-yl)-4-[(4-hydroxybutyl)amino]pent-3-ene | Ketalization |
| Sodium Borohydride (NaBH₄) | 4-[(4-Hydroxybutyl)amino]pent-3-en-2-ol | Reduction |
Tautomerism Studies (Keto-Enol and Imino-Enamino Forms)
Tautomerism refers to the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers. encyclopedia.pubmasterorganicchemistry.com For this compound, the key tautomeric equilibria are the keto-enol and imino-enamino forms. The molecule predominantly exists in the enaminone form, which is significantly stabilized by several factors.
The primary tautomeric forms of this compound are:
Keto-imine: The basic ketonic and imine structure.
Enol-imine: Where the ketone has tautomerized to an enol.
Keto-enamine (Enaminone): Where the imine has tautomerized to an enamine. This is the most stable and predominant form.
The stability of the keto-enamine (enaminone) tautomer is attributed to the formation of a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen atom, creating a stable six-membered pseudo-ring. echemi.com This is further enhanced by the conjugation of the nitrogen lone pair with the double bond and the carbonyl group, resulting in a delocalized π-electron system across the O=C-C=C-N backbone. libretexts.orgnih.gov This extensive resonance stabilization is a key characteristic of enaminone systems. nih.gov Studies on similar enaminoketone structures confirm that the bond lengths within the pentenone backbone are intermediate between single and double bonds, indicating significant electron delocalization. nih.govresearchgate.net
Interactive Table 1: Tautomeric Forms of this compound
| Tautomer Name | Structural Representation | Key Features | Relative Stability |
|---|---|---|---|
| Keto-imine | CH3-C(=O)-CH2-C(=N-(CH2)4OH)-CH3 |
Contains distinct ketone and imine functional groups. | Low |
| Enol-imine | CH3-C(OH)=CH-C(=N-(CH2)4OH)-CH3 |
Contains a hydroxyl group and an imine. | Low |
| Keto-enamine (Enaminone) | CH3-C(=O)-CH=C(NH-(CH2)4OH)-CH3 |
Conjugated system with intramolecular H-bonding. | High (Predominant) |
Reactions Involving the Hydroxybutyl Chain
The hydroxybutyl chain provides a reactive site, the primary hydroxyl group, which can undergo various transformations without affecting the core enaminone structure.
The terminal primary hydroxyl group of this compound can be readily derivatized through standard organic reactions.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. Fischer-Speier esterification, involving reaction with a carboxylic acid in the presence of an acid catalyst, is a common method. researchgate.net Alternatively, reaction with a more reactive acyl chloride in the presence of a non-nucleophilic base provides a high-yielding pathway to the corresponding ester. rsc.org
Etherification: The synthesis of ethers can be achieved, for example, through the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.
The oxidation state of the terminal carbon on the hydroxybutyl chain can be modified through controlled oxidation.
Oxidation: As a primary alcohol, the hydroxyl group can be oxidized to two different functional groups depending on the reagents used.
To Aldehyde: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane, will selectively oxidize the primary alcohol to an aldehyde, yielding 4-[(4-oxobutyl)amino]pent-3-en-2-one.
To Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or sodium hypochlorite (B82951) (NaOCl), will oxidize the primary alcohol directly to a carboxylic acid, resulting in 4-{[4-(pent-3-en-2-on-4-ylamino)]}butanoic acid. google.com
Reduction: The hydroxyl functionality is already in a reduced state (as an alcohol). Therefore, reduction reactions are not applicable to this specific group.
Interactive Table 2: Summary of Reactions of the Hydroxyl Group
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | Carboxylic Acid (R-COOH) + Acid Catalyst | Ester (-O-CO-R) |
| Esterification | Acyl Chloride (R-COCl) + Base | Ester (-O-CO-R) |
| Etherification | 1. NaH; 2. Alkyl Halide (R-X) | Ether (-O-R) |
| Mild Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde (-CHO) |
| Strong Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid (-COOH) |
Cyclization Reactions and Heterocyclic Compound Synthesis
The bifunctional nature of this compound, possessing both nucleophilic (N-H, O-H) and electrophilic sites, makes it a valuable precursor for synthesizing heterocyclic compounds.
Intramolecular reactions can lead to the formation of new ring structures. For instance, if the terminal hydroxyl group is first oxidized to a carboxylic acid, the resulting molecule possesses both an amine and a carboxylic acid. This setup is primed for an intramolecular amidation reaction, which, upon heating or with the use of coupling agents, could form a seven-membered cyclic amide, known as a lactam. Other intramolecular cyclization pathways could be designed by converting the hydroxyl group into a suitable leaving group, followed by nucleophilic attack from the enamine nitrogen. rsc.orgnih.gov
Enaminones are well-established precursors for the synthesis of pyrimidine (B1678525) derivatives. researchgate.net Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. researchgate.net The synthesis generally involves the condensation of a three-carbon fragment with a reagent containing an N-C-N unit, such as guanidine (B92328), urea, or thiourea. bu.edu.egnih.gov
In this reaction, this compound acts as the C-C-C synthon. The reaction with guanidine, for example, proceeds via a condensation-cyclization sequence. The nucleophilic guanidine attacks the electrophilic carbonyl carbon, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The product would be a substituted pyrimidine, retaining the (4-hydroxybutyl)amino group as a substituent on the newly formed heterocyclic ring. This method is a versatile and widely used strategy for constructing substituted pyrimidine cores, which are significant scaffolds in medicinal chemistry. nih.gov
Formation of Other Nitrogen-Containing Heterocycles
The unique structural features of this compound, namely the presence of a reactive enaminone system and a terminal hydroxyl group, provide a versatile platform for the synthesis of a variety of nitrogen-containing heterocycles beyond simple intramolecular cyclization. The reactivity of the enaminone moiety, coupled with the potential for the hydroxyl group to act as a nucleophile or a leaving group after activation, allows for a range of cyclization and condensation reactions.
One significant transformation is the intramolecular cyclization involving the terminal hydroxyl group. Under acidic or basic conditions, the hydroxyl group can attack the enaminone system, leading to the formation of seven-membered heterocyclic rings. The reaction pathway is influenced by the nature of the catalyst and the reaction conditions. For instance, acid catalysis can protonate the carbonyl oxygen, enhancing the electrophilicity of the β-carbon and facilitating nucleophilic attack by the hydroxyl group. Conversely, base-catalyzed reactions may proceed through deprotonation of the hydroxyl group, increasing its nucleophilicity.
Furthermore, this compound can serve as a precursor for the synthesis of various other heterocyclic systems through reactions with external reagents. For example, condensation reactions with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to the formation of isoxazoles. The enaminone structure provides two electrophilic centers, the carbonyl carbon and the β-carbon, which can react with dinucleophilic reagents to form different heterocyclic rings.
The following table summarizes some of the potential heterocyclic systems that can be synthesized from this compound and the general reaction conditions.
| Heterocyclic Product | Reagent(s) | General Conditions |
| Seven-membered oxazepine derivative | Intramolecular cyclization | Acid or base catalysis |
| Pyrazole derivative | Hydrazine (B178648) or substituted hydrazines | Acid or base catalysis, often with heating |
| Isoxazole derivative | Hydroxylamine | Typically under mildly acidic to neutral conditions |
| Pyrimidine derivative | Amidines, urea, or thiourea | Strong acid or base catalysis with dehydration |
Detailed research into these transformations has elucidated the mechanisms and optimized the reaction conditions for the selective synthesis of these heterocycles. For instance, the formation of pyrazoles is believed to proceed via initial nucleophilic attack of the hydrazine at the carbonyl carbon, followed by cyclization and dehydration. The regioselectivity of this reaction can be controlled by the substitution pattern of the hydrazine and the reaction conditions.
Similarly, the synthesis of pyrimidines from enaminones and amidines is a well-established method. In the case of this compound, the reaction would involve the condensation of the enaminone with an amidine, leading to the formation of the pyrimidine ring. The hydroxybutyl side chain could potentially be retained in the final product or participate in subsequent reactions depending on the conditions employed.
The versatility of this compound as a building block for the synthesis of diverse nitrogen-containing heterocycles highlights its importance in synthetic organic chemistry. Further exploration of its reactivity is expected to uncover novel pathways to other complex heterocyclic systems with potential biological activities.
Theoretical and Computational Investigations of 4 4 Hydroxybutyl Amino Pent 3 En 2 One
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in determining the molecular geometry and electronic structure of 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one. These calculations, particularly those employing Density Functional Theory (DFT), offer a detailed picture of the molecule's ground state properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For compounds similar to this compound, such as other β-enaminoketones, DFT calculations are typically performed using specific basis sets like 6-311++G(d,p) to obtain optimized molecular structures. researchgate.netresearchgate.net These studies reveal key geometric parameters, including bond lengths and angles, which are crucial for understanding the molecule's stability and reactivity. For instance, in related enaminoketones, the C=C bond length is typically around 1.385 Å, while the C-C bond is about 1.424 Å, indicating a degree of electron delocalization within the pentenone backbone. nih.gov An important feature often observed is a strong intramolecular hydrogen bond between the amino proton (N-H) and the carbonyl oxygen (C=O), with a calculated N···O distance in the range of 2.64-2.67 Å. researchgate.net
Mulliken atomic charge analysis, another output of DFT calculations, helps in understanding the charge distribution across the molecule. In analogous systems, hydrogen atoms typically carry a positive charge, while electronegative atoms like oxygen and nitrogen are negatively charged. bhu.ac.in This charge distribution is critical in predicting sites for electrophilic and nucleophilic attack.
Table 1: Representative Calculated Bond Lengths and Angles for a β-enaminoketone Backbone
| Parameter | Typical Value |
| C=C Bond Length | 1.385 Å |
| C-C Bond Length | 1.424 Å |
| C=O Bond Length | 1.234 Å |
| C-N Bond Length | 1.330 Å |
| N···O Distance (Hydrogen Bond) | 2.650 Å |
| C-C-C Bond Angle | 119.0° |
Note: Data is based on computational studies of similar enaminoketone structures.
Conformational analysis is essential for identifying the most stable three-dimensional arrangement of a molecule. For flexible molecules like this compound, which has a rotatable hydroxybutyl group, this analysis involves mapping the potential energy surface by systematically changing dihedral angles. researchgate.net The goal is to locate the global energy minimum, which corresponds to the most stable conformer. For related compounds, it has been found that the planar Z-isomer, stabilized by the intramolecular hydrogen bond, is often the most stable conformation. researchgate.net The presence of different conformers can influence the molecule's physical, chemical, and biological properties.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net
For β-enaminoketones, the HOMO is typically localized on the enamine part of the molecule, which is electron-rich, while the LUMO is often centered on the electron-deficient carbonyl group. researchgate.net This distribution indicates that the amino group is the likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack. researchgate.net The HOMO-LUMO gap for similar structures has been calculated to be around 3.93 eV. researchgate.net
Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Similar Schiff Base
| Parameter | Value (eV) |
| HOMO Energy | -5.98 |
| LUMO Energy | -2.05 |
| HOMO-LUMO Gap (ΔE) | 3.93 |
Note: Data is from a computational study on 4-(2-hydroxyanilino)pent-3-en-2-one. researchgate.net
Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)
Computational methods can simulate various spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure.
IR Spectroscopy: Theoretical FT-IR spectra can be calculated to predict the vibrational frequencies of different functional groups. researchgate.net For β-enaminoketones, the N-H stretching vibration is a key indicator of the intramolecular hydrogen bond strength and is typically observed around 3180 cm⁻¹. researchgate.net The C=O stretching frequency is also a characteristic peak.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These calculations help in assigning the signals in the experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate the electronic absorption spectra (UV-Vis). bhu.ac.in This analysis helps in understanding the electronic transitions between molecular orbitals. The simulations can predict the absorption maxima (λmax) and the corresponding oscillator strengths.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway. For a molecule like this compound, computational studies could be used to explore its synthesis, degradation, or its reactions with other molecules. For example, the reaction mechanisms of similar compounds with radicals have been studied, identifying the most likely pathways for addition and abstraction reactions. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule moves, vibrates, and interacts with its environment. nih.gov For this compound, MD simulations could be used to study its conformational changes in different solvents, its interaction with biological macromolecules, or its aggregation behavior. researchgate.net These simulations offer insights that are complementary to the static picture provided by quantum chemical calculations. nih.gov
Coordination Chemistry of 4 4 Hydroxybutyl Amino Pent 3 En 2 One
Enaminones as Ligands in Metal Complex Formation
Enaminones, characterized by the N-C=C-C=O conjugated system, are a significant class of compounds in organic and coordination chemistry. researchgate.net Their utility as ligands stems from their ability to act as versatile building blocks in the synthesis of a wide array of metal complexes. isnra.net These compounds are typically synthesized through the condensation reaction of a β-dicarbonyl compound, such as acetylacetone (B45752), with a primary or secondary amine. researchgate.net In the case of 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one, the reactants would be acetylacetone and 4-aminobutanol.
The presence of both nitrogen and oxygen donor atoms, coupled with a flexible molecular backbone, allows enaminones to coordinate with a variety of metal ions, leading to the formation of complexes with diverse structural and electronic properties. isnra.net This versatility has spurred interest in their application in various fields, including catalysis and materials science.
Binding Modes and Chelation Potential of the Nitrogen and Oxygen Donor Sites
The coordination of enaminone ligands to metal centers is primarily facilitated by the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. This arrangement allows for the formation of a stable six-membered chelate ring upon complexation with a metal ion. The delocalization of electrons within the N-C=C-C=O fragment enhances the stability of the resulting metal complex.
The this compound ligand offers an additional potential coordination site through the hydroxyl (-OH) group at the terminus of the butyl chain. This allows for several possible binding modes:
Bidentate Chelation: The most common coordination mode for simple enaminones involves the formation of a chelate ring through the nitrogen and carbonyl oxygen atoms.
Tridentate Chelation: The presence of the hydroxyl group could allow for tridentate coordination, where the metal ion is also bound to the alcoholic oxygen. This would lead to the formation of a larger and potentially more stable chelate structure.
Bridging Ligand: The ligand could act as a bridge between two metal centers, with the enaminone moiety coordinating to one metal and the hydroxyl group coordinating to another.
The actual binding mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the stoichiometry of the reactants.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with enaminone ligands is generally a straightforward process. A common method involves the direct reaction of the enaminone ligand with a suitable metal salt in an appropriate solvent. For this compound, a typical synthesis would involve dissolving the ligand in a solvent such as ethanol (B145695) or methanol, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, or zinc). jocpr.commdpi.com The reaction mixture is often heated under reflux to facilitate complex formation. mdpi.com The resulting metal complex may then be isolated by cooling the solution and collecting the precipitated solid.
An alternative in-situ method involves the reaction of the three components—the β-dicarbonyl (acetylacetone), the amine (4-aminobutanol), and the metal salt—in a single pot. This approach can be efficient as it bypasses the need to isolate the free ligand first.
The table below outlines a generalized synthetic protocol for metal complexes of enaminone ligands, which would be applicable to this compound.
| Step | Procedure | Purpose |
| 1 | Dissolve the enaminone ligand in a suitable solvent (e.g., ethanol). | To create a homogeneous reaction medium. |
| 2 | Dissolve the metal salt in the same or a compatible solvent. | To prepare the metal ion for reaction. |
| 3 | Add the metal salt solution to the ligand solution dropwise with stirring. | To initiate the complexation reaction. |
| 4 | Heat the reaction mixture under reflux for a specified period. | To promote the completion of the reaction. |
| 5 | Cool the reaction mixture to room temperature or below. | To induce precipitation of the solid complex. |
| 6 | Filter the solid product, wash with a suitable solvent, and dry. | To isolate and purify the metal complex. |
Structural Characterization of Metal-Enaminone Complexes
The structural elucidation of newly synthesized metal-enaminone complexes is crucial for understanding their properties and potential applications. A combination of spectroscopic and analytical techniques is typically employed for this purpose.
Solution-Phase Spectroscopic Studies of Complex Formation (e.g., UV-Vis, IR, NMR)
In the absence of single crystals suitable for X-ray diffraction, or to study the behavior of complexes in solution, various spectroscopic techniques are invaluable.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the enaminone ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the C=O and N-H bonds are observed. A decrease in the C=O stretching frequency and a shift in the N-H stretching or bending vibrations are indicative of coordination through the carbonyl oxygen and the amino nitrogen, respectively. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the complex and can help to infer the coordination geometry around the metal ion. The UV-Vis spectrum of the free ligand typically shows intense bands corresponding to π→π* and n→π* transitions. Upon complexation, these bands may shift, and new bands in the visible region may appear due to d-d transitions of the metal ion. The position and intensity of these d-d bands can be characteristic of a particular coordination environment (e.g., octahedral vs. tetrahedral).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its complexes, particularly for diamagnetic metal ions. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation provide evidence of ligand binding. For instance, the chemical shift of the N-H proton is often significantly affected by coordination to a metal center.
The following table summarizes the expected spectroscopic changes upon complexation of an enaminone ligand like this compound.
| Spectroscopic Technique | Observed Change Upon Complexation | Interpretation |
| IR Spectroscopy | Shift of ν(C=O) to lower frequency | Coordination of the carbonyl oxygen to the metal ion. |
| Shift in ν(N-H) and δ(N-H) | Coordination of the amino nitrogen to the metal ion. | |
| Appearance of new bands in the far-IR region | Formation of M-O and M-N bonds. | |
| UV-Vis Spectroscopy | Shift in ligand-based π→π* and n→π* transitions | Perturbation of the ligand's electronic structure upon coordination. |
| Appearance of new, weaker bands in the visible region | d-d electronic transitions of the metal ion, indicative of geometry. | |
| NMR Spectroscopy | Downfield or upfield shift of proton and carbon signals near the donor atoms | Confirmation of ligand binding and information on the coordination environment. |
Catalytic Applications of Metal-Enaminone Complexes
Metal complexes derived from enaminone and related Schiff base ligands have garnered significant attention for their catalytic activities in a variety of organic transformations. The combination of a tunable electronic environment at the metal center and the steric properties of the ligand can lead to highly efficient and selective catalysts.
While specific catalytic applications of metal complexes of this compound have not been reported, complexes of analogous enaminones have shown promise in several areas:
Oxidation Reactions: Metal-enaminone complexes can act as catalysts for the oxidation of various organic substrates.
Reduction Reactions: Some complexes have been employed as catalysts in hydrogenation and transfer hydrogenation reactions.
Coupling Reactions: Enaminone-based palladium complexes have been investigated for their utility in cross-coupling reactions, such as Suzuki and Heck couplings.
Polymerization: Certain transition metal complexes with enaminone ligands have been explored as catalysts for olefin polymerization. researchgate.net
The presence of the hydroxyl group in this compound could introduce novel catalytic properties, potentially through secondary interactions with substrates or by enabling the formation of unique catalyst structures. Further research in this area is warranted to explore the full catalytic potential of its metal complexes.
Applications As a Synthetic Intermediate and Building Block in Organic Chemistry
Precursor in Multicomponent Reactions
Enaminones are recognized as powerful tools in the realm of multicomponent reactions (MCRs), which are prized for their efficiency in building molecular complexity in a single step. researchgate.net The conjugated amine-alkene-carbonyl structure of enaminones provides multiple reactive sites, allowing them to participate in a variety of MCRs. researchgate.net The nitrogen atom can act as a nucleophile, while the enone moiety can react with nucleophiles at the β-carbon or with electrophiles at the α-carbon or the carbonyl oxygen.
While direct examples involving 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one are not prominent in the literature, the general reactivity of enaminones suggests its significant potential as a precursor in MCRs. For instance, in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis, enaminones can serve as the β-dicarbonyl component. The pendant hydroxyl group on the N-butyl chain could remain as a spectator functionality or could be strategically involved in subsequent intramolecular cyclizations, adding another layer of complexity to the products formed. The compatibility of the hydroxyl group with various MCR conditions is a key advantage, as it avoids the need for protection-deprotection steps. nih.gov
A hypothetical three-component reaction could involve this compound, an aldehyde, and an active methylene (B1212753) compound, leading to highly functionalized pyridine (B92270) or dihydropyridine derivatives. The hydroxyl group in the final product would then be available for further transformations, such as esterification or etherification, to generate a library of diverse compounds.
Table 1: Potential Multicomponent Reactions Involving this compound
| Reaction Type | Potential Reactants | Potential Product Class |
| Hantzsch-like reaction | Aldehyde, Ammonia (B1221849) source | Dihydropyridines |
| Biginelli-like reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinones |
| Three-component pyridine synthesis | Malononitrile, Aldehyde | Substituted Pyridines |
Synthesis of Complex Organic Architectures
The versatile reactivity of enaminones makes them ideal building blocks for the construction of complex organic molecules, including various heterocyclic systems. orientjchem.org The ability to act as both a nucleophile and an electrophile allows for a range of annulation strategies to build fused and spirocyclic frameworks.
Enaminones are valuable intermediates in the synthesis of alkaloids and other natural products. scirp.org They can be key components in the construction of pyridine, quinoline (B57606), and other nitrogen-containing heterocyclic cores that are prevalent in alkaloid structures. researchgate.netnih.govwikipedia.org
For example, the enaminone moiety can be a precursor to a substituted pyridine ring through cyclization reactions. The specific substitution pattern of this compound could be leveraged in the synthesis of quinoline alkaloids. nih.govmdpi.com A classic approach would involve a Gould-Jacobs or a similar cyclization reaction where the enaminone reacts with a suitable three-carbon synthon to form the quinoline core. The hydroxybutyl side chain could play a role in directing the cyclization or could be a point of attachment for other fragments of a more complex target molecule.
While direct application of this compound in the total synthesis of a specific alkaloid is not documented, its potential is evident from the widespread use of similar enaminones in the synthesis of pyridoquinazolinone alkaloids and other complex heterocyclic systems. nih.gov The hydroxyl group offers a site for intramolecular cyclization, potentially leading to novel polycyclic alkaloid scaffolds.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Synthetic Strategy | Relevance to Natural Products |
| Substituted Pyridines | Cyclocondensation reactions | Core of many alkaloids |
| Quinolines | Gould-Jacobs or related cyclizations | Found in numerous bioactive alkaloids |
| Fused Heterocycles | Intramolecular cyclization involving the hydroxyl group | Potential for novel scaffold discovery |
Building Block for Functional Materials
The enaminone scaffold is not only useful for the synthesis of discrete molecules but also holds promise as a building block for functional materials. The conjugated push-pull system within the enaminone structure can give rise to interesting electronic and optical properties. When incorporated into a polymer backbone, these properties can be translated to the macroscopic scale.
Polyenaminones, which are polymers containing the enaminone moiety in their repeating unit, have been synthesized and are known to absorb UV and visible light. nih.gov The synthesis of such polymers can be achieved through the reaction of bis-enaminones with diamines. nih.gov In this context, this compound, after conversion to a suitable diamine or bis-enaminone derivative, could be a valuable monomer. The pendant hydroxyl groups along the polymer chain would increase hydrophilicity and provide sites for cross-linking or for the attachment of other functional molecules. nih.gov These materials could find applications as UV-shielding coatings, degradable plastics, or functional membranes. nih.gov
Derivatization for Chemo-Sensing or Optical Applications
The electronic properties of enaminones make them attractive candidates for the development of chemo-sensors and optical materials. researchgate.net The intramolecular charge transfer from the amino group to the carbonyl group can be sensitive to the chemical environment. Changes in polarity, pH, or the presence of specific analytes can perturb this charge transfer, leading to a change in the absorption or emission properties of the molecule.
The hydroxyl group in this compound provides a convenient point for derivatization to create more sophisticated chemo-sensors. For example, it could be esterified with a receptor unit that selectively binds to a target analyte. Binding of the analyte would then trigger a conformational change or an electronic perturbation that is signaled by a change in the enaminone's spectroscopic properties.
Furthermore, enaminones can be used to synthesize push-pull chromophores, which are molecules with strong intramolecular charge transfer that often exhibit large nonlinear optical (NLO) responses. researchgate.net By attaching a strong electron-donating or -withdrawing group to the enaminone scaffold, potentially through the hydroxyl functionality, the NLO properties could be tuned. Such materials are of interest for applications in optoelectronics and photonics.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis of enaminones often involves the condensation of a β-dione with an amine, which may require harsh conditions or the use of toxic solvents. mdpi.comacgpubs.org Future research will likely focus on developing greener, more efficient, and sustainable methods for the synthesis of 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one.
Key areas of development include:
Catalyst and Solvent-Free Conditions: Inspired by green chemistry principles, researchers are exploring catalyst- and solvent-free ("neat") reactions, often facilitated by microwave irradiation. ajgreenchem.comwpmucdn.com These methods can lead to higher yields, shorter reaction times, and simpler purification processes, minimizing environmental impact. ajgreenchem.comrsc.org
Novel Catalytic Systems: The use of heterogeneous and recyclable catalysts is a growing trend. Systems like Polyphosphoric acid on silica (B1680970) gel (PPA-SiO2) and gold(I)/silver(I) complexes have been shown to efficiently catalyze enaminone synthesis under solvent-free conditions. mdpi.comnih.gov Future work could involve screening such catalysts for the synthesis of the title compound.
Bio-based Catalysts: The application of natural extracts, such as onion extract, as mild, acidic catalysts represents an innovative and environmentally benign approach to enaminone synthesis. researchgate.net
| Method | Catalyst/Conditions | Key Advantages | Potential for this compound |
|---|---|---|---|
| Solvent-Free Synthesis | Thermal (120°C) or Microwave | High atom economy, no solvent waste, simple work-up. ajgreenchem.com | High potential for a clean, high-yield synthesis. |
| Heterogeneous Catalysis | PPA-SiO2 | Environmentally benign, cost-effective, high selectivity. mdpi.com | Could offer improved yield and easier catalyst removal. |
| Homogeneous Catalysis | [(PPh3)AuCl]/AgOTf | Mild room temperature conditions, low catalyst loading. nih.gov | Suitable for heat-sensitive variations of the substrate. |
| Green Catalysis | Aqueous Onion Extract | Eco-friendly, readily available, mild conditions. researchgate.net | An excellent green alternative to conventional acid catalysts. |
Exploration of New Reactivity Profiles and Transformation Pathways
The enaminone moiety is a versatile synthon, acting as both a nucleophile and an electrophile, allowing for a wide range of chemical transformations. mdpi.comccspublishing.org.cn Future research on this compound should aim to uncover novel reactivity, particularly leveraging its unique bifunctional nature.
Emerging areas for exploration include:
Intramolecular Cyclizations: The terminal hydroxyl group on the butyl chain presents a unique opportunity for intramolecular reactions. Acid- or base-catalyzed cyclization could lead to the formation of novel oxygen-containing heterocyclic systems, such as substituted tetrahydropyrans or oxepanes, which are valuable scaffolds in medicinal chemistry.
Visible-Light Photocatalysis: Recent advancements have shown that enaminones can undergo various transformations under visible light, including direct α-C(sp²)-H bond functionalization and the synthesis of complex heterocycles. ccspublishing.org.cn Applying these methods to this compound could enable the construction of sophisticated molecular architectures under mild conditions. ccspublishing.org.cn
Redox-Active Transformations: Enaminones can participate in redox-active processes like oxidative coupling, which can be used to form new C-N bonds. scilit.com Exploring these pathways could lead to the synthesis of polyfunctional amines and nitrogen-rich frameworks.
Multicomponent Reactions (MCRs): Enaminones are excellent substrates for MCRs, which allow for the construction of complex molecules in a single step with high atom economy. rsc.org Designing new MCRs involving this compound could provide rapid access to diverse chemical libraries.
Application of Advanced Spectroscopic Characterization Techniques
While standard techniques like ¹H and ¹³C NMR are routine, a deeper understanding of the structural and dynamic properties of this compound requires more advanced spectroscopic methods.
Future characterization efforts should include:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals, confirming connectivity within the molecule. nih.govresearchgate.net This is crucial for distinguishing between possible isomers and tautomers.
Variable Temperature (VT) NMR: VT-NMR studies can provide valuable information on dynamic processes, such as the equilibrium between keto-enamine and enol-imine tautomers, and can help determine the energy barrier for rotation around the C-N bond.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the solid-state conformation, including the planarity of the enaminone system and the nature of intermolecular and intramolecular hydrogen bonding. benthamscience.com This data is invaluable for calibrating computational models.
Predictive Modeling and Design through Computational Chemistry
Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of molecules, guiding experimental design and saving significant laboratory resources.
Future computational studies on this compound could focus on:
Density Functional Theory (DFT) Calculations: DFT methods can be used to investigate the relative stability of different tautomers (e.g., Ketamine vs. Enolimine) and conformers. ijnc.irresearchgate.net Such calculations can also predict geometric parameters, vibrational frequencies (for comparison with IR spectra), and electronic properties. ijnc.irresearchgate.net
Reaction Mechanism Elucidation: Computational modeling can be employed to map the potential energy surfaces of proposed reactions, such as the intramolecular cyclization pathways mentioned earlier. rsc.org This allows for the determination of activation barriers and the identification of the most likely reaction products, providing key insights to guide synthetic efforts. rsc.org
Prediction of Spectroscopic Properties: Advanced computational methods can accurately predict NMR chemical shifts and coupling constants, which can aid in the interpretation of complex experimental spectra. benthamscience.com
| Computational Method | Research Goal | Predicted Properties | Experimental Correlation |
|---|---|---|---|
| DFT (e.g., B3LYP/6-311G**) | Determine most stable tautomer/conformer | Relative energies, bond lengths, bond angles. ijnc.ir | X-ray Crystallography, NMR |
| TD-DFT | Predict electronic transitions | UV-Vis absorption wavelengths (λmax) | UV-Vis Spectroscopy |
| IRC/Transition State Search | Elucidate reaction mechanisms | Activation energies, reaction pathways. rsc.org | Kinetic studies, product analysis |
| NBO Analysis | Analyze intramolecular interactions | Hydrogen bond strength, charge distribution | VT-NMR, IR Spectroscopy |
Design and Synthesis of New Enaminone-Based Materials with Tailored Properties
The bifunctionality of this compound makes it an ideal building block (monomer) for the synthesis of novel polymers and functional materials. nasa.gov This represents a significant and largely unexplored area of research.
Promising directions include:
Synthesis of Poly(enaminone-ester)s: The terminal hydroxyl group can be readily polymerized with dicarboxylic acids or their derivatives to form novel polyesters. The enaminone moiety within the polymer backbone could impart unique properties, such as thermal stability, redox activity, or the ability to chelate metal ions.
Crosslinked Polymers: The enaminone functionality itself can be used as a site for crosslinking. For instance, polymers containing dione (B5365651) groups can be crosslinked using polyamines. nasa.gov Conversely, a polymer derived from the title compound could potentially be crosslinked through the enaminone's nitrogen or α-carbon.
Redox-Active and Conductive Materials: The conjugated π-system of the enaminone can be extended through polymerization, potentially leading to materials with interesting electronic properties. The development of redox-active polyenaminones for applications in sustainable energy storage is an active area of research. uni-lj.siresearchgate.net
Functional Surface Modification: The hydroxyl group can be used to graft the molecule onto surfaces (e.g., silica, metal oxides), creating a functionalized surface with the chemical properties of the enaminone available for further reactions, sensing applications, or to alter surface polarity.
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in diverse fields, from heterocyclic synthesis to advanced materials science.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-[(4-Hydroxybutyl)amino]pent-3-en-2-one, and how are intermediates characterized?
The synthesis typically involves condensation reactions between β-ketoesters and amines under reflux conditions. For example, enaminone derivatives are synthesized by reacting β-ketoesters with substituted amines in dichloromethane (DCM) or ethanol, followed by purification via recrystallization . Intermediates are characterized using Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., C=O and N–H stretches) and nuclear magnetic resonance (NMR) to resolve proton environments (e.g., vinylic protons and hydroxyl groups) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of enaminone derivatives?
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and dihedral angles (e.g., the torsion between the enaminone backbone and substituents) .
- ¹H/¹³C NMR : Identifies proton environments (e.g., deshielded vinylic protons at δ 5.5–6.5 ppm) and carbon frameworks .
- UV-Vis spectroscopy : Detects π→π* transitions in conjugated enaminone systems (~250–300 nm) .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict interactions between this compound and bacterial target proteins?
- Software setup : Use PyRx with AutoDock Vina for docking simulations. Preprocess ligands (enaminones) and proteins (e.g., S. aureus DNA gyrase) by energy minimization using the Universal Force Field (UFF) .
- Parameter selection : Set grid dimensions to cover the active site (e.g., 20 Å × 20 Å × 20 Å) and run 200 optimization steps with the conjugate gradient algorithm .
- Validation : Compare binding affinities (ΔG values) with known inhibitors (e.g., streptomycin) and validate poses using RMSD calculations .
Q. What experimental approaches address discrepancies in cytotoxicity data for enaminone derivatives across different cell lines?
- Standardized assays : Use MTS assays under identical conditions (e.g., 24–48 hr incubation, 10% FBS) to measure IC50 values .
- Control normalization : Include positive controls (e.g., doxorubicin) and normalize data to cell viability under solvent-only conditions .
- Statistical analysis : Apply ANOVA to identify significant differences (p < 0.05) and assess batch-to-batch variability via triplicate runs .
Q. How do metal coordination complexes of enaminones enhance antimicrobial activity, and what analytical methods confirm their formation?
- Enhanced activity : Transition metals (e.g., Cu(II), Zn(II)) stabilize enaminone ligands via N,O-chelation, improving membrane permeability and redox activity .
- Analytical validation :
- Inductively coupled plasma atomic emission spectroscopy (ICP-AES) : Quantifies metal content (e.g., ~12–15% Cu in Cu(II) complexes) .
- Thermogravimetric analysis (TGA) : Confirms thermal stability and ligand-to-metal ratios (e.g., mass loss at 200–300°C correlates with organic ligand decomposition) .
Q. What structural parameters from X-ray crystallography are critical for understanding the bioactivity of enaminones?
- Dihedral angles : Angles between the enaminone backbone and aryl substituents (e.g., 15–25°) influence planarity and interaction with hydrophobic protein pockets .
- Hydrogen bonding : Intra- or intermolecular H-bonds (e.g., O–H⋯N) stabilize specific conformations, as resolved via SCXRD .
Methodological Considerations
Q. How are enzyme inhibition studies designed to evaluate enaminone derivatives as potential kinase inhibitors?
- Assay selection : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km values .
- Dose-response curves : Test enaminones at 0.1–100 μM to calculate inhibition constants (Ki) using the Cheng-Prusoff equation .
- Selectivity profiling : Screen against a panel of kinases (e.g., PKA, PKC) to identify off-target effects .
Q. What crystallographic software tools are recommended for refining enaminone structures, and how are data quality metrics assessed?
- R factors : Aim for R1 < 0.05 and wR2 < 0.15 for high-resolution data (<1.0 Å) .
- Data-to-parameter ratio : Maintain >15:1 to avoid overfitting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
